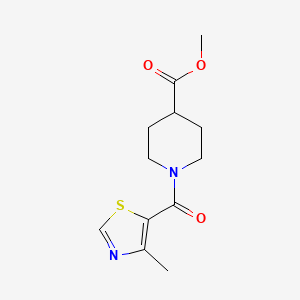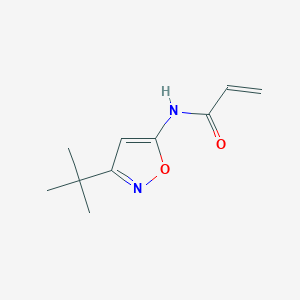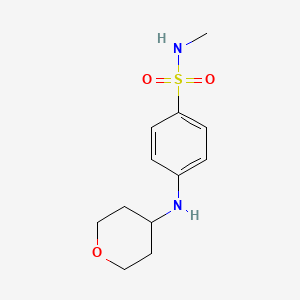
4-hydroxy-N-(oxan-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxy-N-(oxan-4-yl)benzamide, also known as HOBt, is a chemical compound that has gained significant attention in scientific research due to its versatile applications. HOBt is a white crystalline powder with a molecular formula of C10H11NO2 and a molecular weight of 177.20 g/mol. It is commonly used as a coupling agent in peptide synthesis and has shown promising results in various biochemical and physiological studies.
Wirkmechanismus
4-hydroxy-N-(oxan-4-yl)benzamide acts as a coupling agent by activating the carboxylic acid group of the amino acid, which then reacts with the amino group of another amino acid to form a peptide bond. The activation of the carboxylic acid group occurs through the formation of an O-acylisourea intermediate, which is highly reactive and facilitates the formation of peptide bonds.
Biochemical and Physiological Effects:
4-hydroxy-N-(oxan-4-yl)benzamide has shown promising results in various biochemical and physiological studies. It has been shown to enhance the antimicrobial activity of peptides, increase the stability of peptides in serum, and improve the bioavailability of peptides. 4-hydroxy-N-(oxan-4-yl)benzamide has also been used in the synthesis of peptide vaccines, which have shown potential in cancer immunotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-hydroxy-N-(oxan-4-yl)benzamide in peptide synthesis is its high efficiency and yield. It also reduces the formation of unwanted side products, which can be difficult to remove during purification. However, 4-hydroxy-N-(oxan-4-yl)benzamide can be expensive and requires careful handling due to its potential toxicity. It is also not suitable for the synthesis of peptides containing acid-labile amino acid residues.
Zukünftige Richtungen
There are several future directions for the use of 4-hydroxy-N-(oxan-4-yl)benzamide in scientific research. One potential area is the synthesis of peptide-based therapeutics for the treatment of various diseases, such as cancer and autoimmune disorders. 4-hydroxy-N-(oxan-4-yl)benzamide can also be used in the synthesis of peptide mimetics, which are small molecules that mimic the biological activity of peptides. Another potential area is the development of new coupling agents that are more efficient and cost-effective than 4-hydroxy-N-(oxan-4-yl)benzamide.
Conclusion:
In conclusion, 4-hydroxy-N-(oxan-4-yl)benzamide is a versatile coupling agent that has shown promising results in various scientific research studies. Its use in peptide synthesis has significantly improved the efficiency and yield of peptide synthesis and has led to the development of new peptide-based therapeutics. However, careful handling and consideration of its limitations are necessary to ensure safe and effective use in scientific research.
Synthesemethoden
4-hydroxy-N-(oxan-4-yl)benzamide can be synthesized through various methods, including the reaction of 4-hydroxybenzoic acid with oxan-4-ol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). Another method involves the reaction of 4-hydroxybenzoic acid with oxan-4-ol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Wissenschaftliche Forschungsanwendungen
4-hydroxy-N-(oxan-4-yl)benzamide has been widely used in scientific research, particularly in peptide synthesis. It acts as a coupling agent that enhances the efficiency and yield of peptide synthesis by facilitating the formation of peptide bonds. 4-hydroxy-N-(oxan-4-yl)benzamide has also been used in the synthesis of various biologically active peptides, such as antimicrobial peptides, neuropeptides, and immunomodulatory peptides.
Eigenschaften
IUPAC Name |
4-hydroxy-N-(oxan-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-11-3-1-9(2-4-11)12(15)13-10-5-7-16-8-6-10/h1-4,10,14H,5-8H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQWCAQDYWFNLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-N-(oxan-4-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(benzyloxy)phenyl]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7556689.png)



![2-Ethoxy-5-[methoxy(methyl)sulfamoyl]benzoic acid](/img/structure/B7556732.png)
![N-[(3R,4R)-4-hydroxypyrrolidin-3-yl]-4-methoxy-N-methylbenzamide](/img/structure/B7556738.png)
![3-[(Oxan-4-ylamino)methyl]benzonitrile](/img/structure/B7556740.png)
![7-(Diphenylphosphinothioylmethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B7556741.png)


![2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]pentanoic acid](/img/structure/B7556797.png)
![2-[(3-Chloro-4-methoxyphenyl)sulfonylamino]pentanoic acid](/img/structure/B7556800.png)
![2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid](/img/structure/B7556804.png)
![2-[[1-(Butylamino)-1-oxopropan-2-yl]amino]pentanoic acid](/img/structure/B7556808.png)